molecular formula C7H11NO B1275208 1-(3-furyl)-N-methylethanamine CAS No. 252372-11-5

1-(3-furyl)-N-methylethanamine

Cat. No.: B1275208
CAS No.: 252372-11-5
M. Wt: 125.17 g/mol
InChI Key: BNKBQZFCTFGJOU-UHFFFAOYSA-N
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Description

1-(3-Furyl)-N-methylethanamine is an organic compound that features a furan ring attached to an ethanamine moiety The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Furyl)-N-methylethanamine can be synthesized through several methods. One common approach involves the reaction of 3-furylcarbaldehyde with methylamine, followed by reduction. The 3-furylcarbaldehyde is first converted to 3-cyanofuran, which is then reduced to 3-acetylfuran. The oxime or methylimine of 3-acetylfuran is subsequently reduced to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Furyl)-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products:

    Oxidation: Furanones and other oxygenated furans.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

1-(3-Furyl)-N-methylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-furyl)-N-methylethanamine involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ethanamine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

    1-(3-Furyl)ethylamine: Similar structure but lacks the N-methyl group.

    3-Furylcarbaldehyde: Precursor in the synthesis of 1-(3-furyl)-N-methylethanamine.

    3-Cyanofuran: Intermediate in the synthetic route.

Uniqueness: this compound is unique due to the presence of both the furan ring and the N-methyl ethanamine moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(furan-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(8-2)7-3-4-9-5-7/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKBQZFCTFGJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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